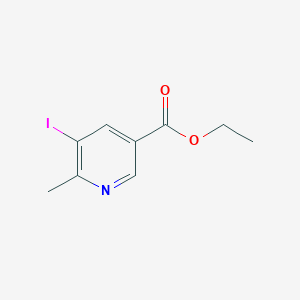

Ethyl 5-iodo-6-methylnicotinate

Description

Ethyl 5-iodo-6-methylnicotinate is a substituted nicotinic acid derivative characterized by an iodine atom at the 5-position, a methyl group at the 6-position, and an ethyl ester at the carboxylate position. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group may influence steric and electronic properties.

Properties

CAS No. |

1008138-75-7 |

|---|---|

Molecular Formula |

C9H10INO2 |

Molecular Weight |

291.09 g/mol |

IUPAC Name |

ethyl 5-iodo-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10INO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |

InChI Key |

SUCMFQZHLWDTJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-6-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the reaction of 6-methylnicotinic acid with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 5-iodo-6-methylnicotinic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-6-methylnicotinate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol.

Hydrolysis: The ester can be hydrolyzed to yield 5-iodo-6-methylnicotinic acid and ethanol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: 5-iodo-6-methylnicotinyl alcohol.

Hydrolysis: 5-iodo-6-methylnicotinic acid and ethanol.

Scientific Research Applications

Ethyl 5-iodo-6-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid derivatives.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-iodo-6-methylnicotinate is not fully understood, but it is believed to interact with molecular targets similar to those of other nicotinic acid derivatives. It may modulate biological pathways involved in inflammation, cell proliferation, and metabolism. The iodine atom and ester group may influence its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Reactivity and Functional Group Analysis

- Iodine vs. This makes it more reactive in palladium-catalyzed cross-coupling reactions.

- Ester Group Effects : Ethyl esters (e.g., in ) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), enhancing stability in aqueous environments.

Biological Activity

Ethyl 5-iodo-6-methylnicotinate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an iodine atom at the 5-position and an ethyl ester group. Its molecular formula is C₉H₉I₁N₁O₂, and it has a molecular weight of approximately 270.08 g/mol. The compound is soluble in organic solvents and exhibits distinct chemical reactivity due to the presence of the iodine atom.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of nicotinic acid, this compound demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is likely mediated through the suppression of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .

Neuroprotective Properties

Recent investigations into neuroprotective effects have highlighted the compound's potential in mitigating neuronal damage. In cellular models of oxidative stress, this compound was able to reduce cell death and promote survival in neuronal cells exposed to harmful agents. This suggests its utility in developing treatments for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act on various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Antioxidant Activity : The presence of the iodine atom may contribute to its antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage.

Study on Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving standard antibiotic treatments. The study concluded that this compound could be a valuable addition to topical antimicrobial therapies .

Neuroprotective Effects in Animal Models

In animal models simulating neurodegenerative conditions, administration of this compound resulted in improved cognitive function and reduced markers of neuronal apoptosis. These findings support further exploration into its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.